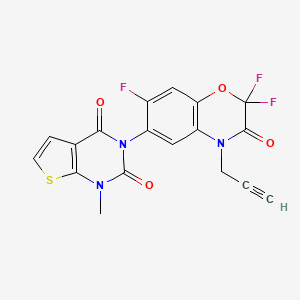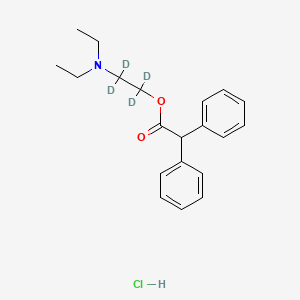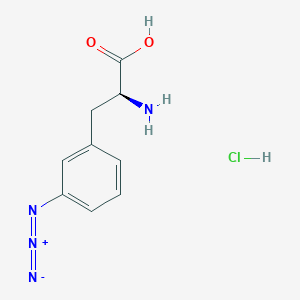
Azide-phenylalanine (hydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Azide-phenylalanine (hydrochloride) is a non-natural amino acid that contains an azide group. This compound is often used in click chemistry due to its ability to undergo copper-catalyzed azide-alkyne cycloaddition reactions. It is also utilized as a vibrational reporter to study protein environments .
準備方法
Synthetic Routes and Reaction Conditions
Azide-phenylalanine (hydrochloride) can be synthesized through various methods. One common approach involves the introduction of an azide group to phenylalanine. This can be achieved by reacting phenylalanine with sodium azide in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) or acetonitrile. The reaction typically requires a catalyst such as copper(I) bromide to facilitate the azide-alkyne cycloaddition .
Industrial Production Methods
Industrial production of azide-phenylalanine (hydrochloride) often involves large-scale synthesis using automated reactors. The process includes the careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The final product is usually purified through crystallization or chromatography techniques .
化学反応の分析
Types of Reactions
Azide-phenylalanine (hydrochloride) undergoes several types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, replacing other functional groups on the phenylalanine molecule.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions: The azide group can react with alkynes to form triazoles through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC).
Common Reagents and Conditions
Copper(I) Bromide: Used as a catalyst in azide-alkyne cycloaddition reactions.
Lithium Aluminum Hydride: Used as a reducing agent to convert azides to amines.
Dimethyl Sulfoxide (DMSO): Common solvent for nucleophilic substitution reactions
Major Products
Triazoles: Formed from cycloaddition reactions with alkynes.
科学的研究の応用
Azide-phenylalanine (hydrochloride) has a wide range of applications in scientific research:
Chemistry: Used in click chemistry to create complex molecules through azide-alkyne cycloaddition reactions
Medicine: Utilized in drug discovery to develop new pharmaceuticals by modifying protein structures.
Industry: Employed in the synthesis of various heterocyclic compounds and materials science.
作用機序
The mechanism of action of azide-phenylalanine (hydrochloride) involves its ability to participate in click chemistry reactions. The azide group reacts with alkynes to form stable triazole rings, which can be used to link molecules together. This property makes it a valuable tool for bioconjugation and the study of molecular interactions .
類似化合物との比較
Similar Compounds
4-Azido-L-phenylalanine: Another azide-containing phenylalanine derivative used in similar applications.
p-Propargyloxy-L-phenylalanine: Contains an alkyne group and is used in conjunction with azide-phenylalanine for click chemistry.
Uniqueness
Azide-phenylalanine (hydrochloride) is unique due to its high efficiency in click chemistry reactions and its ability to serve as a vibrational reporter. Its azide group provides versatility in various chemical reactions, making it a valuable compound in both research and industrial applications .
特性
分子式 |
C9H11ClN4O2 |
|---|---|
分子量 |
242.66 g/mol |
IUPAC名 |
(2S)-2-amino-3-(3-azidophenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C9H10N4O2.ClH/c10-8(9(14)15)5-6-2-1-3-7(4-6)12-13-11;/h1-4,8H,5,10H2,(H,14,15);1H/t8-;/m0./s1 |
InChIキー |
JLAUMXKZFHUSPQ-QRPNPIFTSA-N |
異性体SMILES |
C1=CC(=CC(=C1)N=[N+]=[N-])C[C@@H](C(=O)O)N.Cl |
正規SMILES |
C1=CC(=CC(=C1)N=[N+]=[N-])CC(C(=O)O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Tert-butyl 6-methyl 5-azaspiro[2.4]heptane-5,6-dicarboxylate](/img/structure/B12429953.png)
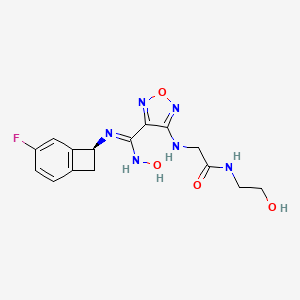
![2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[5-[[2-[4-(2,6-dioxopiperidin-3-yl)phenoxy]acetyl]amino]pentyl]acetamide](/img/structure/B12429959.png)
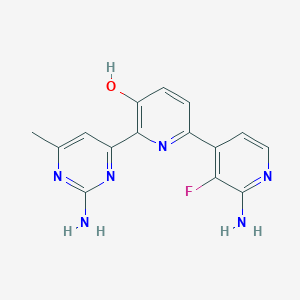
![2,6-Dichloro-3-[(2-methoxyethyl)sulfamoyl]benzoic acid](/img/structure/B12429981.png)
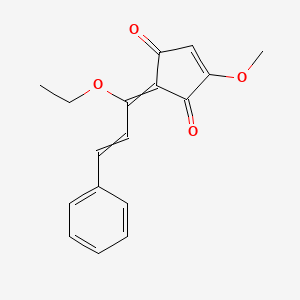
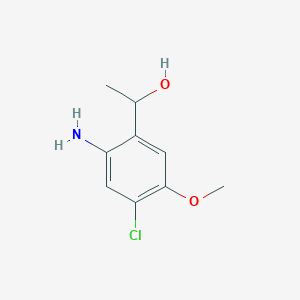
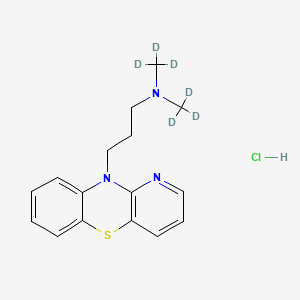
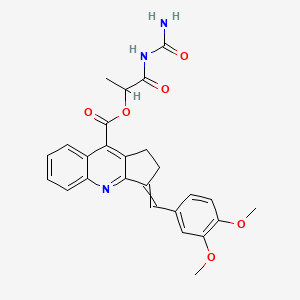
![(2S,3R)-2-acetamido-3-hydroxy-N-[(2R)-3-hydroxy-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]propan-2-yl]butanamide;acetic acid](/img/structure/B12430014.png)
